3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid
Description
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid is a benzoic acid derivative featuring a 4-ethylphenyl substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. Such compounds are often explored as enzyme inhibitors or intermediates in drug synthesis, as seen in related β-lactamase inhibitor scaffolds .
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-2-10-3-5-11(6-4-10)12-7-13(15(20)21)9-14(8-12)16(17,18)19/h3-9H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLSIZXRCLXGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688991 | |
| Record name | 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-04-0 | |
| Record name | 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethylbenzaldehyde and 3,5-difluorobenzoic acid.
Grignard Reaction: The 4-ethylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Ethylphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(4-Ethylphenyl)-5-trifluoromethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Active Pharmaceutical Ingredient (API) Synthesis
The compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients due to its favorable lipophilicity and binding affinity. The trifluoromethyl group enhances the compound's biological activity, making it a promising candidate for drug development. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .
Antimicrobial and Anti-inflammatory Properties
Studies have explored the biological activities of 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, particularly its potential antimicrobial and anti-inflammatory effects. The compound's ability to modulate specific biochemical pathways could lead to the development of new therapeutic agents targeting inflammation-related diseases.
Organic Synthesis
Synthetic Intermediates
This compound serves as a versatile building block in organic synthesis. Its carboxylic acid functional group can be converted into acyl chlorides or used in nucleophilic substitution reactions, facilitating the construction of more complex molecular architectures. The compound's reactivity allows for various transformations, including Friedel-Crafts acylation and amination reactions .
Material Science Applications
In materials science, 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid can be employed in the production of specialty chemicals and polymers. The incorporation of fluorinated moieties into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Case Study 1: Synthesis of Novel Antimicrobials
A research study investigated the synthesis of novel antimicrobial agents using 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid as a precursor. The study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Fluorinated Polymers
In another study, researchers developed fluorinated polymers incorporating 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid into their structure. These polymers showcased enhanced hydrophobicity and chemical resistance compared to their non-fluorinated counterparts. The findings suggest that such materials could be utilized in coatings and membranes for applications requiring durability in harsh environments.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Benzoic Acid Derivatives with Trifluoromethyl Groups
Example : 3-(4-(4-(Trifluoromethyl)phenyl)pent-3-en-2-yl)benzoic acid ()
- Core Structure : Benzoic acid with a pentenyl chain and trifluoromethylphenyl substituent.
- The trifluoromethyl group at the para-position of the distal phenyl ring may alter binding interactions in enzyme-active sites.
- Implications : The target compound’s simpler structure (lacking the pentenyl chain) could offer improved pharmacokinetic properties, such as enhanced solubility or oral bioavailability .
Imidazolidinone Derivatives with Ethylphenyl Substituents
Example : 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3, )
- Core Structure : Imidazolidin-2,4-dione (hydantoin) with 4-ethylphenyl and phenyl groups.
- Key Differences: The imidazolidinone core confers rigidity and hydrogen-bonding capacity, contrasting with the flexible carboxylic acid group in the target compound. IM-3 demonstrated central nervous system (CNS) effects in preclinical studies, suggesting divergent biological targets.
- Implications : Substituent positioning (e.g., ethylphenyl at the 5-position in IM-3 vs. 3-position in the target compound) may dictate target selectivity and therapeutic applications .
Oxadiazole-Containing Ethylphenyl Derivatives
Example: 1-(4-Ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone ()
- Core Structure: Propanone linked to oxadiazole and ethylphenyl groups.
- Key Differences : The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability. This compound exhibited anti-inflammatory and analgesic activities, unlike the enzyme-inhibitor profile suggested for the target benzoic acid derivative.
- Implications : The absence of a carboxylic acid group in this compound may reduce gastrointestinal irritation, a common issue with acidic anti-inflammatory agents .
Pyrazolo-Pyridine Derivatives with Ethylphenyl Intermediates
Example : 3-(4-Ethylphenyl)-1H-pyrazol-5-amine (Intermediate in )
- Core Structure : Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives.
- Key Differences : The ethylphenyl group here is part of a heterocyclic intermediate used to synthesize β-lactamase inhibitors. The pyrazolo-pyridine core offers high specificity for bacterial enzymes, whereas the target compound’s benzoic acid core may target broader enzyme classes.
- Implications : Structural complexity in pyrazolo-pyridines could improve target affinity but complicate synthesis compared to simpler benzoic acid derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Ethylphenyl Substituent : The 4-ethylphenyl group is recurrent in compounds targeting diverse pathways (e.g., anti-TB, anti-inflammatory, enzyme inhibition). Its lipophilic nature likely enhances cellular uptake but may require balancing with polar groups to optimize solubility .
- Core Structure Flexibility: Benzoic acid derivatives (target and ) offer synthetic versatility, whereas heterocyclic cores (e.g., imidazolidinone, pyrazolo-pyridine) provide rigidity and target specificity .
Biological Activity
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, also known by its CAS number 1262011-04-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid features a trifluoromethyl group and an ethylphenyl substituent, which are known to influence the compound's biological activity. The trifluoromethyl group often enhances lipophilicity and metabolic stability, while the ethylphenyl moiety can affect binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3O2 |
| Molecular Weight | 300.28 g/mol |
| CAS Number | 1262011-04-0 |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. A study on related compounds demonstrated that derivatives of trifluoromethylbenzoic acid displayed significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
For instance, thiosemicarbazide derivatives derived from trifluoromethylbenzoic acid showed MIC values ranging from 1.95 µg/mL to 3.91 µg/mL against Staphylococcus spp., indicating strong antibacterial potential . Although specific data on 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid is limited, its structural similarities suggest it may exhibit comparable antimicrobial efficacy.
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, a derivative with a methoxy group demonstrated significant antiproliferative effects against melanoma cell lines by inhibiting dihydrofolate reductase . While direct studies on 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid are sparse, the presence of the trifluoromethyl group could imply enhanced activity against cancerous cells through similar mechanisms.
The biological activity of trifluoromethyl-containing compounds often involves interactions with specific enzymes or receptors. For example, the trifluoromethyl group can enhance binding affinity to target proteins through hydrophobic interactions or by stabilizing conformations favorable for activity .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of various trifluoromethylbenzoyl derivatives, researchers found that modifications to the aromatic ring significantly impacted efficacy against Staphylococcus aureus. The study highlighted that compounds with electron-withdrawing groups like trifluoromethyl exhibited superior antibacterial activity compared to their non-fluorinated counterparts .
Case Study 2: Anticancer Potential
Another notable study focused on the synthesis of catechin-derived compounds incorporating a benzoic acid moiety. These compounds showed promising results in inhibiting cancer cell proliferation through mechanisms involving folate cycle modulation and enzyme inhibition . This suggests that similar structural motifs in 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid could contribute to anticancer activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including Strecker synthesis or coupling of aromatic precursors. For example, β-(4-ethylbenzoyl)propionic acid derivatives have been used to synthesize structurally related compounds through acid hydrolysis and cyclization (e.g., imidazolidinones) . Optimization may involve adjusting catalysts (e.g., sodium cyanide or ammonium chloride), temperature, and reaction time. Yields of 70–74% are achievable under controlled conditions, with purification via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromatic ring integrity. Infrared (IR) spectroscopy identifies functional groups like carboxylic acids (-COOH) and trifluoromethyl (-CF₃). High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) ensures purity (>95%) and validates molecular weight .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO or ethanol) or pH adjustment (e.g., sodium bicarbonate for deprotonation). The shake-flask method is recommended to determine solubility limits, while micellar solubilization using surfactants (e.g., Tween-80) may enhance bioavailability for cellular assays .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets, such as Mycobacterium tuberculosis enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can screen against targets like InhA or EthR, which are critical for mycolic acid synthesis in M. tuberculosis. Binding stability is validated via 10 ns Molecular Dynamics Simulations (MDS) to analyze RMSD (root mean square deviation) and radius of gyration. Pharmacokinetic filters (e.g., ADMET properties) further prioritize candidates .
Q. How does structural modification of the benzoic acid core influence bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs (e.g., 3,5-bis(trifluoromethyl)benzoic acid or halogenated derivatives) to evaluate electronic and steric effects. For instance, replacing the ethyl group with methoxy or chloro substituents alters lipophilicity and target engagement, as seen in anti-inflammatory imidazolidinones .
Q. What in vitro and in vivo models are suitable for validating its therapeutic potential?
- Methodological Answer : For antibacterial activity, minimum inhibitory concentration (MIC) assays against M. tuberculosis H37Rv are standard. In vivo efficacy can be tested in murine TB models, with pharmacokinetic profiling (e.g., plasma half-life via LC-MS). Acute toxicity studies in rodents (e.g., cardiovascular or CNS effects) are critical for lead optimization .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects in simulations. Validate docking results with experimental techniques like Surface Plasmon Resonance (SPR) for binding kinetics. Re-optimize computational parameters using experimental data (e.g., adjusting protonation states in molecular dynamics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
